molecular formula C7H8Cl3NO3 B14288223 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate CAS No. 138272-11-4

2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate

Cat. No.: B14288223
CAS No.: 138272-11-4
M. Wt: 260.5 g/mol
InChI Key: WKHNOTYNQIWIFD-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H8Cl3NO3. It is characterized by the presence of a trichloroethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrrolidine derivatives.

    Hydrolysis: 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.

    Reduction: Ethyl 2-oxopyrrolidine-1-carboxylate.

Scientific Research Applications

2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, making the compound useful in the design of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is unique due to its trichloroethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility .

Properties

CAS No.

138272-11-4

Molecular Formula

C7H8Cl3NO3

Molecular Weight

260.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C7H8Cl3NO3/c8-7(9,10)4-14-6(13)11-3-1-2-5(11)12/h1-4H2

InChI Key

WKHNOTYNQIWIFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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